Emb-fubinaca

Description

Properties

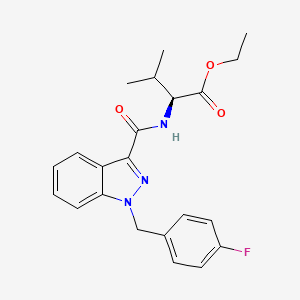

IUPAC Name |

ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3/c1-4-29-22(28)19(14(2)3)24-21(27)20-17-7-5-6-8-18(17)26(25-20)13-15-9-11-16(23)12-10-15/h5-12,14,19H,4,13H2,1-3H3,(H,24,27)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOECWCNJGHHTMN-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342057 |

Source

|

| Record name | EMB-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365470-94-4 |

Source

|

| Record name | Emb-fubinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365470944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMB-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMB-FUBINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8LFT4PZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EMB-FUBINACA: A Technical Guide for Researchers

For research, scientific, and drug development purposes only.

Introduction

EMB-FUBINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.[1] Like other SCRAs, it is designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] However, many synthetic cannabinoids, including EMB-FUBINACA, exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, which is believed to contribute to their more severe and unpredictable toxicological profile.[2] This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and analytical methods for EMB-FUBINACA, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

EMB-FUBINACA is chemically known as ethyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate.[1] It is a derivative of L-valine. The structure is characterized by a core indazole ring substituted at the N1 position with a 4-fluorobenzyl group and linked at the 3-position via a carboxamide to an ethyl ester of the amino acid valine.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | ethyl N-{1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}valinate | [3] |

| Synonyms | AEB-FUBINACA, FU-AEB, 5-fluoro EMB-FUBINACA | [3] |

| CAS Number | 2365470-94-4 | [1] |

| Molecular Formula | C22H24FN3O3 | [3] |

| Molecular Weight | 397.45 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 66 °C | [3] |

Pharmacology

EMB-FUBINACA is a potent agonist of the cannabinoid receptors CB1 and CB2.[1] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system.[2] Preclinical studies have shown that EMB-FUBINACA binds to and activates the CB1 receptor.[1] In animal studies, it has been shown to produce subjective effects similar to THC.[1]

Pharmacological Data

| Parameter | Receptor | Value | Reference |

| Agonist Activity | CB1 | Full Agonist | [1] |

| Agonist Activity | CB2 | Full Agonist | [4] |

Signaling Pathways

As an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR), EMB-FUBINACA initiates a cascade of intracellular signaling events.[5] The canonical pathway involves the activation of the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Additionally, CB1 receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[6] Furthermore, agonist binding can promote the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling.[7][8]

Experimental Protocols

Synthesis of EMB-FUBINACA

A detailed, peer-reviewed synthesis protocol for EMB-FUBINACA is not widely available in the public domain. However, based on the synthesis of structurally similar indazole-3-carboxamide synthetic cannabinoids, a plausible two-step synthetic route can be proposed.[9][10] This involves the N-alkylation of an indazole-3-carboxylate followed by amide coupling.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

-

Reactants: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, and a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., dimethylformamide).[11]

-

Procedure: a. Dissolve methyl 1H-indazole-3-carboxylate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base portion-wise at a controlled temperature (e.g., 0 °C). c. After the initial reaction, add 1-(bromomethyl)-4-fluorobenzene and allow the reaction to proceed, possibly with gentle heating, until completion (monitored by TLC or LC-MS). d. Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product (methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) by column chromatography.[11]

Step 2: Amide Coupling

-

Reactants: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, L-valine ethyl ester hydrochloride, a coupling agent (e.g., EDC/HOBt or TBTU), and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).[9][10]

-

Procedure: a. First, the ester from the product of Step 1 needs to be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. b. To a solution of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in the chosen solvent, add the coupling agent and the non-nucleophilic base. c. Add L-valine ethyl ester hydrochloride to the reaction mixture. d. Stir the reaction at room temperature until completion. e. Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials. f. Extract the final product, EMB-FUBINACA, into an organic solvent. g. Dry the organic layer, concentrate, and purify the final product, for example by recrystallization or column chromatography.

Analysis of EMB-FUBINACA in Herbal Material by GC-MS

This protocol outlines a general procedure for the extraction and analysis of EMB-FUBINACA from a solid matrix.[12][13]

-

Sample Preparation and Extraction: a. Homogenize a representative sample of the herbal material. b. Accurately weigh approximately 100 mg of the homogenized sample into a vial. c. Add a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, to the vial.[13] d. Vortex the sample for several minutes to ensure thorough extraction. e. Centrifuge the sample to pellet the solid material. f. Carefully transfer the supernatant to a clean vial for analysis. A filtration step may be necessary.[14]

-

GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[13] b. Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[3] c. Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet, which is operated in split or splitless mode at a high temperature (e.g., 280 °C).[14] d. Oven Program: A temperature gradient is used to separate the components of the extract. A typical program might start at a lower temperature (e.g., 200-240 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 290-330 °C) at a rate of 5-10 °C/min.[3][13] e. Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.[13] f. Identification: The identification of EMB-FUBINACA is based on the retention time and the fragmentation pattern in the mass spectrum, which is then compared to a certified reference standard.

CB1 Receptor Binding Assay (Competitive Radioligand)

This protocol is a generalized method to determine the binding affinity (Ki) of EMB-FUBINACA for the CB1 receptor.[9]

-

Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).[9]

-

Radioligand: A tritiated CB1 receptor antagonist or agonist with high affinity, such as [³H]CP-55,940.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, at pH 7.4.

-

Test Compound: EMB-FUBINACA diluted to a range of concentrations.

-

-

Procedure: a. Assay Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with various concentrations of EMB-FUBINACA. b. Incubation: To each well, add the assay buffer, the radioligand, the cell membrane preparation, and either the non-specific binding control or the test compound. The total volume is typically 200 µL. Incubate the plate at 30°C for 60-90 minutes.[9] c. Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. d. Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. e. Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the counts from the non-specific binding wells from the total binding wells. b. Plot the percentage of specific binding against the logarithm of the EMB-FUBINACA concentration. c. Use non-linear regression to determine the IC₅₀ value (the concentration of EMB-FUBINACA that inhibits 50% of the specific binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of EMB-FUBINACA to inhibit adenylyl cyclase activity via the Gi/o-coupled CB1 receptor.

-

Materials:

-

Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Test Compound: EMB-FUBINACA at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).

-

-

Procedure: a. Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency. b. Pre-treatment: Pre-treat the cells with the PDE inhibitor for a short period. c. Stimulation: Add varying concentrations of EMB-FUBINACA to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase. d. Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C. e. Cell Lysis: Lyse the cells to release the intracellular cAMP. f. cAMP Measurement: Quantify the amount of cAMP in each well using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the EMB-FUBINACA concentration. b. Determine the EC₅₀ value, which is the concentration of EMB-FUBINACA that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Conclusion

EMB-FUBINACA is a potent synthetic cannabinoid with a complex pharmacological profile. This guide provides foundational technical information for its study, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis. Due to its high potency and potential for severe adverse effects, all handling and research involving EMB-FUBINACA should be conducted with appropriate safety precautions and in accordance with all applicable regulations. Further research is necessary to fully elucidate the toxicological and pharmacological properties of this compound.

References

- 1. Site Maintenance [deadiversion.usdoj.gov]

- 2. mdpi.com [mdpi.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Item - Data_Sheet_1_Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples.docx - Frontiers - Figshare [frontiersin.figshare.com]

- 13. L-Valine, N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-, ethyl ester | 2365470-94-4 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Emb-fubinaca mechanism of action on CB1/CB2 receptors

An In-Depth Technical Guide on the Mechanism of Action of EMB-FUBINACA on CB1/CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EMB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, its pharmacological effects are mediated primarily through the activation of the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[1][2][3] Preclinical data indicate that EMB-FUBINACA acts as a full agonist at the CB1 receptor, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC) but with significantly higher potency and efficacy.[1] This document provides a detailed overview of the mechanism of action, quantitative pharmacology, signaling pathways, and the experimental protocols used to characterize EMB-FUBINACA and its closely related, well-studied analog, AMB-FUBINACA.

Quantitative Pharmacology

While specific quantitative binding and functional data for EMB-FUBINACA are not extensively published, the data for the structurally analogous and widely studied compound AMB-FUBINACA provide a strong basis for understanding its pharmacological profile. It is anticipated that EMB-FUBINACA exhibits a similar high-affinity, high-potency profile.

Receptor Binding Affinity

Binding affinity (Ki) measures the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays. AMB-FUBINACA demonstrates high affinity for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.

Table 1: Receptor Binding Affinities (Ki) of AMB-FUBINACA

| Receptor | Binding Affinity (Ki) | pKi | Reference(s) |

|---|---|---|---|

| CB1 | 1.91 nM | 8.72 | [4][5][6] |

| CB1 | 10.04 nM | 7.99 | [7] |

| CB2 | 0.48 nM | 9.32 | [4] |

| CB2 | 0.786 nM | 9.10 |[7] |

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include potency (EC50), the concentration required to produce 50% of the maximal response, and efficacy (Emax), the maximum response achievable. AMB-FUBINACA is a highly potent and efficacious full agonist across multiple signaling pathways.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of AMB-FUBINACA

| Assay | Receptor | Potency (EC50) | pEC50 | Efficacy (Emax) | Reference(s) |

|---|---|---|---|---|---|

| cAMP Inhibition | CB1 | 0.15 nM | 9.83 | 57.0% | [5] |

| [³⁵S]GTPγS Binding | CB1 | 0.54 nM | 9.27 | Full Agonist | [8] |

| GIRK Channel Activation | CB1 | 2.0 nM | 8.70 | - | [8] |

| GIRK Channel Activation | CB2 | 18 nM | 7.74 | - | [8] |

| β-arrestin 2 Recruitment | CB1 | 0.69 nM | 9.16 | - |[8] |

Mechanism of Action and Signaling Pathways

The CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[9][10][11] The activation of these receptors by an agonist like EMB-FUBINACA initiates a cascade of intracellular events.

-

Agonist Binding: EMB-FUBINACA binds to the orthosteric site of the CB1/CB2 receptor, stabilizing the receptor in an active conformational state.[9][10]

-

G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/o protein.

-

Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and from the receptor.

-

Downstream Effector Modulation:

-

Adenylyl Cyclase Inhibition: The primary downstream effect of Gαi-GTP is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10]

-

Ion Channel Modulation: The Gβγ subunit complex can directly modulate ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.[8]

-

MAPK Pathway: Activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein kinase (MAPK) pathway.[4][6]

-

β-Arrestin Recruitment: Following activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.[4][12] Compounds like AMB-FUBINACA are shown to be highly efficacious in recruiting β-arrestin.[4]

-

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

Experimental Protocols

The characterization of EMB-FUBINACA's mechanism of action relies on a suite of established in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (EMB-FUBINACA).

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This is a functional assay used to measure a compound's ability to inhibit adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.

-

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by the test compound.

-

Methodology:

-

Cell Plating: Whole cells expressing the receptor of interest (e.g., HEK293-hCB1) are plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (EMB-FUBINACA).

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to increase basal cAMP levels.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

Data Analysis: A concentration-response curve is generated by plotting the inhibition of cAMP production against the log concentration of the test compound. The EC50 and Emax values are derived from this curve.

-

Caption: Workflow for a cAMP accumulation functional assay.

Relationship Between Pharmacological Parameters

The quantitative parameters obtained from these experiments define the pharmacological profile of a drug and are logically interrelated.

-

Affinity (Ki): Describes the strength of binding between the drug and the receptor. High affinity (low Ki) means the drug binds tightly to the receptor.

-

Potency (EC50): Represents the concentration of a drug required to elicit a half-maximal response. It is influenced by both affinity and the efficiency of the receptor-effector coupling.

-

Efficacy (Emax): Defines the maximum possible effect the drug can produce upon binding to the receptor, regardless of the dose. A full agonist has high efficacy, while a partial agonist has lower efficacy.

Caption: Relationship between affinity, efficacy, and potency.

Conclusion

EMB-FUBINACA is a potent, high-efficacy agonist at CB1 and CB2 receptors. Its mechanism of action follows the canonical pathway for Gi/o-coupled GPCRs, leading to profound inhibition of adenylyl cyclase and modulation of various intracellular signaling cascades. The extremely high potency, characteristic of this class of synthetic cannabinoids, means that very low concentrations are sufficient to fully activate the receptor systems, likely contributing to the severe and often unpredictable toxicological effects observed in users. Further research is necessary to fully elucidate the potential for biased agonism and off-target effects that may also play a role in its overall pharmacological profile.

References

- 1. Site Maintenance [deadiversion.usdoj.gov]

- 2. Effect of EMB-FUBINACA on brain endothelial cell angiogenesis: Expression analysis of angiogenic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Emb-fubinaca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Emb-fubinaca , a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of interest within the scientific community due to its potent activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the pharmacological profile of Emb-fubinaca, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. While research on Emb-fubinaca is not as extensive as its analog AMB-fubinaca, this document synthesizes the available information to provide a thorough understanding of its biological activity.

Receptor Binding and Functional Activity

Emb-fubinaca is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Preclinical studies have demonstrated that it binds to and activates the CB1 receptor, leading to subjective effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] In drug discrimination studies in rats, Emb-fubinaca fully substituted for the discriminative stimulus effects of Δ9-THC, indicating a shared mechanism of action and potential for similar abuse liability.[2]

Quantitative Analysis of Receptor Interaction

The functional potency of the (S)- and (R)-enantiomers of Emb-fubinaca has been determined using [³⁵S]GTPγS binding assays in CHO-K1 cell membranes expressing human CB1 and CB2 receptors. The EC50 values, representing the concentration required to elicit a half-maximal response, are presented in the table below.

| Compound | Receptor | EC50 (nM) |

| (S)-Emb-fubinaca | CB1 | 0.48 |

| CB2 | 0.29 | |

| (R)-Emb-fubinaca | CB1 | 2.4 |

| CB2 | 1.1 | |

| Data sourced from a study evaluating the enantiomers of various synthetic cannabinoids. |

These results indicate that the (S)-enantiomer of Emb-fubinaca is a more potent agonist at both CB1 and CB2 receptors compared to the (R)-enantiomer.

Signaling Pathways

As a cannabinoid receptor agonist, Emb-fubinaca's primary mechanism of action involves the activation of G-protein coupled receptors, specifically the Gi/o pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Figure 1: Canonical CB1 Receptor Signaling Pathway Activated by Emb-fubinaca.

Further research is required to fully elucidate the signaling profile of Emb-fubinaca, including its potential to engage other pathways such as β-arrestin recruitment and the activation of mitogen-activated protein kinases (MAPKs) like pERK.

In Vivo Pharmacology

Animal studies have provided insights into the behavioral and physiological effects of Emb-fubinaca.

Locomotor Activity

In mice, Emb-fubinaca has been shown to depress locomotor activity. The depressant effects were observed to be relatively short-acting, lasting approximately 1 to 1.5 hours.[2]

Drug Discrimination

As mentioned earlier, Emb-fubinaca fully substitutes for Δ9-THC in drug discrimination paradigms in rats, with an ED50 value of 0.13 mg/kg.[2] This indicates that it produces subjective effects that are similar to those of THC.

Other Behavioral and Physiological Effects

In vivo studies in rats have noted that administration of Emb-fubinaca can lead to irritability, unstable gait, and tachypnea (rapid breathing).[3]

Metabolism

In vitro studies using human liver microsomes have indicated that Emb-fubinaca undergoes rapid metabolism, with a conversion rate surpassing 95%.[4] While the specific metabolites of Emb-fubinaca have not been fully characterized in published literature, studies on its close analog, AMB-fubinaca, can provide some insights. The primary metabolic pathway for AMB-fubinaca is ester hydrolysis, leading to the formation of a carboxylic acid metabolite.[5][6][7] Other identified pathways for AMB-fubinaca include hydroxylation and methylation, followed by glucuronidation.[5][6] It is plausible that Emb-fubinaca undergoes similar metabolic transformations.

Figure 2: Postulated Metabolic Pathways of Emb-fubinaca.

Experimental Protocols

Detailed experimental protocols for the characterization of synthetic cannabinoids are crucial for reproducible research. Below are generalized methodologies for key assays, which can be adapted for the specific investigation of Emb-fubinaca.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

-

Objective: To determine the Ki of Emb-fubinaca for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (Emb-fubinaca).

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

Filtration apparatus (e.g., cell harvester with glass fiber filters).

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of Emb-fubinaca.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of Emb-fubinaca. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Rapidly filter the contents of each well and wash with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Emb-fubinaca to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. Site Maintenance [deadiversion.usdoj.gov]

- 2. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 6. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [ourarchive.otago.ac.nz]

Emb-fubinaca: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Emb-fubinaca, a synthetic cannabinoid of the indazole-3-carboxamide class, has emerged as a compound of interest within the scientific community due to its potent agonistic activity at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Emb-fubinaca, intended to support research and drug development endeavors.

Chemical Identity

Emb-fubinaca is chemically known as ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate.[1][2] Its molecular and structural details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate[2] |

| Chemical Formula | C₂₂H₂₄FN₃O₃[3] |

| Molecular Weight | 397.45 g/mol [3] |

| CAS Number | 2365470-94-4[1] |

| Appearance | White powder[3] |

Synthesis of Emb-fubinaca

The synthesis of Emb-fubinaca, like other indazole-3-carboxamide synthetic cannabinoids, typically involves a two-step process: the formation of the indazole-3-carboxylic acid core followed by amide coupling with the appropriate amino acid ester.

Experimental Protocol:

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid

A common route to this intermediate involves the alkylation of a commercially available indazole-3-carboxylic acid ester, followed by hydrolysis.

-

Alkylation: To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0°C. After stirring for a short period, 4-fluorobenzyl bromide is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. Acidification of the reaction mixture with a dilute acid (e.g., 1N HCl) precipitates the desired 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, which can be collected by filtration and dried.

Step 2: Amide Coupling to Yield Emb-fubinaca

-

To a solution of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF, add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an amine base like N,N-diisopropylethylamine (DIPEA).

-

Add L-valine ethyl ester hydrochloride to the mixture.

-

Stir the reaction at room temperature until completion.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford Emb-fubinaca as a white powder.

Synthesis Workflow Diagram:

Caption: Synthetic route to Emb-fubinaca.

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of the synthesized Emb-fubinaca.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of Emb-fubinaca. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Data (400 MHz, DMSO-d₆) (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Indazole-H4 |

| ~7.80 | d | 1H | Indazole-H7 |

| ~7.40 | t | 1H | Indazole-H6 |

| ~7.30 | m | 2H | Ar-H |

| ~7.20 | t | 1H | Indazole-H5 |

| ~7.10 | m | 2H | Ar-H |

| ~5.70 | s | 2H | N-CH₂ |

| ~4.50 | dd | 1H | α-CH |

| ~4.15 | q | 2H | O-CH₂ |

| ~2.20 | m | 1H | β-CH |

| ~1.20 | t | 3H | O-CH₂-CH₃ |

| ~0.95 | d | 6H | γ-CH₃ |

Note: Predicted chemical shifts. Actual values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of Emb-fubinaca.

Experimental Protocol:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, ramped to 300°C.

-

Mass Spectrometer: Agilent MS detector or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-550 amu.

Mass Spectrometry Fragmentation Data

The mass spectrum of Emb-fubinaca exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 397.

| m/z | Proposed Fragment |

| 397 | [M]⁺ |

| 352 | [M - OCH₂CH₃]⁺ |

| 253 | [C₁₅H₁₀FN₂O]⁺ |

| 109 | [C₇H₆F]⁺ (fluorobenzyl cation) |

Analytical Workflow Diagram:

Caption: Analytical workflow for characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Emb-fubinaca molecule.

Experimental Protocol:

-

Instrument: FTIR spectrometer with a Diamond ATR attachment.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

FTIR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~2960 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1670 | C=O stretch (amide) |

| ~1510 | C=C stretch (aromatic) |

| ~1220 | C-F stretch |

Pharmacological Profile: CB1 Receptor Signaling

Emb-fubinaca acts as a potent agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the CB1 receptor by Emb-fubinaca initiates a signaling cascade that leads to the psychoactive effects associated with this class of compounds.

CB1 Receptor Signaling Pathway:

-

Binding and Activation: Emb-fubinaca binds to the orthosteric site of the CB1 receptor.

-

G-protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).

-

Adenylyl Cyclase Inhibition: The α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, such as mitogen-activated protein kinases (MAPK), ultimately altering neuronal excitability and neurotransmitter release.

CB1 Receptor Signaling Pathway Diagram:

References

The Metabolic Fate of EMB-FUBINACA: A Technical Guide to Biotransformation and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMB-FUBINACA (also known as AMB-FUBINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant public health concerns. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This technical guide provides an in-depth overview of the metabolism of EMB-FUBINACA, detailing its biotransformation pathways, identifying key metabolites, and outlining the experimental protocols used for their characterization. The information is presented to aid researchers and drug development professionals in their efforts to study this compound and its physiological impact.

Core Metabolic Pathways

The metabolism of EMB-FUBINACA is rapid and extensive, primarily occurring in the liver. The metabolic processes can be broadly categorized into Phase I and Phase II reactions. Phase I reactions involve the modification of the parent compound through hydrolysis, oxidation, and other chemical changes, while Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: The Predominance of Ester Hydrolysis

The most significant and rapid metabolic transformation of EMB-FUBINACA is the hydrolysis of its methyl ester group to form EMB-FUBINACA carboxylic acid (M3.1).[1] This reaction is so efficient that the parent compound has a very short half-life in human liver microsomes (HLM).[2] Studies have demonstrated that this biotransformation is primarily mediated by carboxylesterase 1 (CES1) and is largely independent of the cytochrome P450 (CYP450) enzyme system.[3] In fact, the metabolism of EMB-FUBINACA is similar in the presence and absence of the CYP450 cofactor NADPH.[3]

Other identified Phase I metabolic pathways include:

-

Hydroxylation: The addition of a hydroxyl group can occur at various positions on the molecule, including the indazole ring and the alkyl chain.[4][5]

-

Dehydrogenation: The removal of hydrogen atoms can lead to the formation of double bonds.

-

N-dealkylation: The removal of the fluorobenzyl group.[6]

-

Amide Hydrolysis: Cleavage of the amide bond.[7]

Phase II Metabolism: Glucuronidation

Following Phase I biotransformations, the resulting metabolites, particularly the primary carboxylic acid metabolite, can undergo Phase II conjugation. The most common Phase II reaction for EMB-FUBINACA metabolites is glucuronidation, where glucuronic acid is attached to the molecule, significantly increasing its water solubility and facilitating its elimination from the body through urine.[4][5] The glucuronide of the ester hydrolysis metabolite (M3.2) has been identified as a significant Phase II product.[1]

Key Metabolites of EMB-FUBINACA

Several metabolites of EMB-FUBINACA have been identified through in vitro and in vivo studies. The primary and most abundant metabolite is EMB-FUBINACA carboxylic acid. Due to its prevalence and longer detection window compared to the parent compound, this carboxylic acid metabolite is a crucial biomarker for detecting EMB-FUBINACA consumption.[4][8] Other notable metabolites are formed through various combinations of the Phase I reactions described above.

Quantitative Metabolic Data

The following tables summarize the quantitative data available on the metabolism of EMB-FUBINACA.

Table 1: In Vitro Metabolic Stability of EMB-FUBINACA in Human Liver Microsomes (HLM)

| Parameter | Value | Reference |

| Half-life (t½) with NADPH | 14.0 seconds | [3] |

| Half-life (t½) without NADPH | 11.6 seconds | [3] |

| Half-life (t½) | 0.21 minutes | [2] |

| Conversion Rate | > 95% | [7] |

Table 2: In Vitro Metabolism of EMB-FUBINACA by Recombinant Carboxylesterases (CES)

| Enzyme | Half-life (t½) | Remaining Parent Compound (after 5 min) | Reference |

| CES1 | 120 seconds | 9.5 ± 2.9% | [3] |

| CES2 | No apparent metabolism | 97.1 ± 5.8% | [3] |

Table 3: Inhibition of EMB-FUBINACA Metabolism in HLM and by Recombinant CES1

| Inhibitor | System | % Inhibition | Reference |

| Digitonin (150 µM) | HLM | ~70% | [3] |

| Telmisartan | HLM | ~50% | [3] |

| Digitonin (100 µM) | Recombinant CES1 | ~56% | [3] |

Experimental Protocols

The identification and characterization of EMB-FUBINACA metabolites rely on established in vitro and analytical methodologies.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to simulate the hepatic metabolism of EMB-FUBINACA.

1. Incubation Mixture Preparation:

-

A typical reaction mixture contains pooled human liver microsomes (e.g., 0.1 mg/mL), a phosphate (B84403) buffer (e.g., pH 7.4), and the substrate (EMB-FUBINACA, typically in a low micromolar concentration).

-

To assess the involvement of CYP450 enzymes, parallel incubations are performed with and without the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3]

2. Incubation:

-

The reaction is initiated by the addition of the substrate.

-

Incubations are carried out at 37°C for a specified time course (e.g., from seconds to several hours).[3][9]

3. Reaction Termination:

-

The metabolic reaction is quenched at various time points by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.[3][9]

4. Sample Preparation for Analysis:

-

The quenched samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent compound and its metabolites, is collected, and may be further diluted before analysis.[9]

In Vitro Metabolism using Recombinant Carboxylesterases

This protocol is used to identify the specific role of carboxylesterases in EMB-FUBINACA metabolism.

1. Incubation Mixture Preparation:

-

The reaction mixture includes a specific recombinant human carboxylesterase (e.g., CES1 or CES2 at 0.1 mg/mL), a suitable buffer, and EMB-FUBINACA.[3]

-

No NADPH is required for this assay.[3]

2. Incubation and Termination:

-

The incubation and termination steps are similar to the HLM protocol, with quenching at defined time points (e.g., 30, 60, 120, and 300 seconds).[3]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary analytical technique for the separation, identification, and quantification of EMB-FUBINACA and its metabolites.

1. Chromatographic Separation:

-

A liquid chromatograph equipped with a suitable column (e.g., a C18 or biphenyl (B1667301) column) is used to separate the parent drug from its various metabolites based on their physicochemical properties.[1][10]

2. Mass Spectrometric Detection:

-

A high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap or TripleTOF) is used for the detection and structural elucidation of the metabolites.[1][10]

-

Data are typically acquired in full scan mode to detect all potential metabolites, followed by data-dependent MS2 (dd-MS2) or product ion scans to obtain fragmentation patterns for structural identification.[4]

Visualizations

EMB-FUBINACA Metabolic Pathway

Caption: Metabolic pathway of EMB-FUBINACA.

Experimental Workflow for Metabolite Identification

Caption: Workflow for EMB-FUBINACA metabolite ID.

Conclusion

The metabolism of EMB-FUBINACA is characterized by rapid ester hydrolysis to its carboxylic acid derivative, a reaction primarily catalyzed by CES1. While other Phase I and subsequent Phase II metabolic pathways exist, the carboxylic acid metabolite stands out as the most prominent and reliable biomarker for detecting exposure to this potent synthetic cannabinoid. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working to further elucidate the metabolic profile and toxicological implications of EMB-FUBINACA. A thorough understanding of its biotransformation is paramount for the development of sensitive detection methods and for informing public health and safety initiatives.

References

- 1. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-depth comparison of the metabolic and pharmacokinetic behaviour of the structurally related synthetic cannabinoids AMB-FUBINACA and AMB-CHMICA in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]

- 8. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity and Functional Profile of Emb-fubinaca (AMB-FUBINACA): A Technical Guide

Introduction

Emb-fubinaca, more commonly known in scientific literature as AMB-FUBINACA (also FUB-AMB or MMB-FUBINACA), is a potent indazole-based synthetic cannabinoid receptor agonist (SCRA).[1][2] As a designer drug, it was developed to mimic the psychoactive effects of Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis.[2] However, Emb-fubinaca demonstrates significantly higher potency and efficacy at the human cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs) integral to various physiological processes.[3][4] This technical guide provides a comprehensive overview of the in vitro binding affinity of Emb-fubinaca, details the experimental protocols for its characterization, and illustrates the key signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals working within the fields of pharmacology, toxicology, and cannabinoid science.

Quantitative Binding and Functional Data

The interaction of Emb-fubinaca with cannabinoid receptors is characterized by its high binding affinity (low Kᵢ value) and potent functional activity (low EC₅₀ value). These parameters quantify the ligand's ability to bind to the receptor and elicit a biological response, respectively.

Receptor Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays, where the test compound (Emb-fubinaca) competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Kᵢ) is a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher affinity. Data from multiple studies indicate that Emb-fubinaca has a high affinity for both CB1 and CB2 receptors, often in the nanomolar to subnanomolar range.[1][5]

Table 1: Receptor Binding Affinity (Kᵢ) of Emb-fubinaca

| Receptor | Kᵢ (nM) | pKᵢ (± SEM) | Reference Compound | Cell Line |

|---|---|---|---|---|

| Human CB1 | 10.04 | - | [³H]SR141716A | HEK293 |

| Human CB1 | ~1.91 | 8.72 (± 0.12) | [³H]CP55,940 | HEK293 |

| Human CB2 | 0.786 | - | [³H]CP55,940 | HEK293 |

| Human CB2 | ~0.48 | 9.32 (± 0.09) | [³H]CP55,940 | HEK293 |

Note: pKᵢ values were converted to Kᵢ using the formula Kᵢ = 10-pKᵢ. Minor discrepancies in reported values are attributable to variations in experimental conditions and assay types.

Functional Activity

Functional assays measure the biological response initiated by the binding of a ligand to its receptor. For GPCRs like CB1 and CB2, common assays include measuring G-protein activation ([³⁵S]GTPγS binding), inhibition of adenylyl cyclase (cAMP accumulation), and activation of downstream kinases (pERK). Emb-fubinaca acts as a full and potent agonist at both CB1 and CB2 receptors.[3][5]

Table 2: Functional Activity (EC₅₀) of Emb-fubinaca

| Assay Type | Receptor | EC₅₀ (nM) | Efficacy | Reference |

|---|---|---|---|---|

| [³⁵S]GTPγS Binding | Human CB1 | 0.54 | Full Agonist | [3][5] |

| [³⁵S]GTPγS Binding | Human CB2 | 0.13 | Full Agonist | [5] |

| cAMP Inhibition | Human CB1 | 0.63 | Full Agonist | [3] |

| GIRK Channel Activation | Human CB1 | 2.0 | Full Agonist | [3] |

| GIRK Channel Activation | Human CB2 | 18.0 | Full Agonist | [3] |

| pERK Activation | Human CB1 | - | High Efficacy | [1][4] |

| β-Arrestin 2 Recruitment | Human CB1 | - | High Efficacy | [1] |

Note: EC₅₀ is the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

The determination of in vitro binding affinity is most commonly achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for this experiment.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of Emb-fubinaca for human CB1 or CB2 receptors by measuring its ability to compete with a known radioligand.

Materials and Reagents:

-

Receptor Membranes: Commercially available or in-house prepared cell membranes from cell lines (e.g., HEK-293, CHO) stably expressing the human CB1 or CB2 receptor.[6]

-

Radioligand: A high-affinity cannabinoid receptor radioligand such as [³H]CP-55,940 or [³H]SR141716A.[6][7]

-

Test Compound: Emb-fubinaca, dissolved in DMSO to create a stock solution.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well filter plates (e.g., GF/B or GF/C glass fiber), cell harvester, scintillation counter, and scintillation cocktail.[6][8]

Assay Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Emb-fubinaca in DMSO.

-

Perform serial dilutions of the Emb-fubinaca stock solution in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[6]

-

Dilute the radioligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kᵈ).[6]

-

Thaw and dilute the receptor membrane preparation in assay buffer to the desired concentration.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add receptor membranes and radioligand to wells.

-

Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of the non-radiolabeled competitor.[6]

-

Competition Binding: Add receptor membranes, radioligand, and the varying concentrations of Emb-fubinaca.[6]

-

-

Incubation:

-

Harvesting:

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and seal the plate.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.[7]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Emb-fubinaca concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of Emb-fubinaca that inhibits 50% of the specific binding).[6]

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ))

-

Where [L] is the concentration of the radioligand used and Kᵈ is the dissociation constant of the radioligand.[6]

-

Signaling Pathways

As a potent agonist, Emb-fubinaca binding to CB1 and CB2 receptors initiates a cascade of intracellular signaling events. These receptors are canonically coupled to inhibitory G-proteins (Gᵢ/Gₒ).[9][10]

Key Signaling Events:

-

G-Protein Activation: Upon agonist binding, the Gᵢ/Gₒ protein is activated, causing its α and βγ subunits to dissociate.[9]

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[11]

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. This combination dampens neuronal excitability.[9]

-

MAPK/ERK Pathway Activation: Cannabinoid receptor activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression, cell proliferation, and survival.[1][11]

-

β-Arrestin Recruitment: Following activation, the receptor is phosphorylated, which promotes the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[1][9] Studies have shown that Emb-fubinaca is highly efficacious in promoting β-arrestin translocation.[1]

Visualizations

Experimental Workflow Diagram

Signaling Pathway Diagram

References

- 1. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site Maintenance [deadiversion.usdoj.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ecddrepository.org [ecddrepository.org]

- 6. benchchem.com [benchchem.com]

- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

EMB-FUBINACA: A Technical Guide on Toxicological and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMB-FUBINACA is an indazole-based synthetic cannabinoid that has been identified in the illicit drug market.[1][2] As a positional isomer of the potent synthetic cannabinoid MDMB-FUBINACA, it belongs to a class of substances designed to mimic the psychoactive effects of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis.[3] However, synthetic cannabinoids like EMB-FUBINACA often exhibit significantly higher potency and a more severe and unpredictable adverse effect profile than THC.[4][5] This guide provides a comprehensive overview of the available toxicological and safety data on EMB-FUBINACA, intended for professionals in research and drug development.

Toxicological Data

Quantitative toxicological data for EMB-FUBINACA is sparse in the scientific literature. Much of the available information is qualitative or derived from case reports of intoxication. The following table summarizes the key toxicological findings, primarily from a fatal intoxication case.

| Parameter | Matrix | Concentration | Method of Analysis | Reference |

| Post-mortem Concentration | Stomach Content | 36.2 ng/mL | LC-MS/MS | [1][2][6] |

| Post-mortem Concentration | Liver | 0.2 - 3.5 ng/g | LC-MS/MS | [1][6] |

| Post-mortem Concentration | Kidney | 0.2 - 3.5 ng/g | LC-MS/MS | [1][6] |

| Post-mortem Concentration | Lung | 0.2 - 3.5 ng/g | LC-MS/MS | [1][6] |

| Post-mortem Concentration | Brain | 0.2 - 3.5 ng/g | LC-MS/MS | [1][6] |

| Post-mortem Concentration | Intestine | 0.2 - 3.5 ng/g | LC-MS/MS | [1][6] |

| Post-mortem Concentration | Urine | Detected | LC-MS/MS | [6] |

| Post-mortem Concentration | Blood | Not Detected | LC-MS/MS | [1][2][6] |

Note: The concentration ranges for solid tissues were reported collectively for EMB-FUBINACA and its co-detected analogue AMB-FUBINACA.

Safety Profile and Adverse Effects

There are no published studies on the safety of EMB-FUBINACA for human use.[3] The safety profile is primarily inferred from case reports of acute intoxication and fatalities, as well as the known class effects of synthetic cannabinoids.

Human Safety Profile:

-

Fatal Intoxication: EMB-FUBINACA has been implicated in at least one reported fatality.[1][6] In this case, a 27-year-old male was found deceased, with autopsy revealing congestion of internal organs and pulmonary edema.[1][6] The cause of death was determined to be acute respiratory failure, likely contributed to by the ingestion of EMB-FUBINACA and AMB-FUBINACA.[1][6]

-

General Adverse Effects of Synthetic Cannabinoids: Ingestion of synthetic cannabinoids is associated with serious adverse effects, including nausea, vomiting, seizures, tachycardia, multi-organ failure, and death.[3]

In Vivo Animal Studies:

-

Cannabimimetic Activity: In drug discrimination studies in rats, EMB-FUBINACA generalized to Δ9-THC, indicating that it produces subjective effects similar to those of THC.[3]

-

General Toxicity: In a study involving rats, the administration of EMB-FUBINACA led to irritability, unstable gait, and tachypnea (rapid breathing).[7]

Pharmacology

Mechanism of Action

EMB-FUBINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor.[3] The psychoactive effects of synthetic cannabinoids are mediated through their interaction with CB1 receptors in the central nervous system.[5] Activation of these G-protein coupled receptors leads to a cascade of intracellular signaling events.

Caption: General signaling pathway of a CB1 receptor agonist like EMB-FUBINACA.

Pharmacokinetics

Detailed pharmacokinetic studies on EMB-FUBINACA are lacking. However, general characteristics can be inferred from related compounds and case reports.

-

Metabolism: Synthetic cannabinoids are typically rapidly and extensively metabolized, primarily by hepatic enzymes.[8] For the structurally similar AMB-FUBINACA, metabolism is extremely rapid, with the primary metabolite being the carboxylic acid derivative, formed through the action of carboxylesterase 1 (CES1).[9][10][11] It is plausible that EMB-FUBINACA undergoes a similar rapid metabolic process. The fact that the parent compound was not detected in the blood of a fatal case, while being present in other tissues and stomach content, supports the hypothesis of rapid metabolism and/or first-pass effect after oral administration.[1][6]

-

Distribution: The detection of EMB-FUBINACA in various solid tissues such as the liver, kidney, lung, and brain in a post-mortem case indicates its distribution throughout the body.[1][6]

-

Excretion: The primary route of excretion for synthetic cannabinoid metabolites is through urine.[8]

Experimental Protocols

Analysis of EMB-FUBINACA in Post-Mortem Tissues

The following protocol is based on the methodology used in a fatal intoxication case involving EMB-FUBINACA.[1][6]

-

Sample Collection: Autopsy materials including blood, urine, liver, kidney, stomach, intestine, lung, and brain are collected.

-

Sample Preparation (Precipitation):

-

Homogenize solid tissue samples.

-

To a measured amount of homogenized tissue or liquid matrix, add acetonitrile (B52724) to precipitate proteins and extract the analytes.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to separate the supernatant from the precipitated solids.

-

Collect the supernatant for analysis.

-

-

Quantitative Analysis (LC-MS/MS):

-

Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Employ a suitable C18 column to separate EMB-FUBINACA from other matrix components. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for EMB-FUBINACA to ensure selectivity and sensitivity.

-

Quantification: Generate a calibration curve using certified reference material of EMB-FUBINACA to quantify the concentration in the unknown samples.

-

Caption: Experimental workflow for the forensic analysis of EMB-FUBINACA.

Conclusion

The available data on EMB-FUBINACA is limited but points to a significant potential for harm, including fatal intoxication. It is a potent CB1 receptor agonist that produces THC-like effects in animals. The primary toxicological information comes from a single, well-documented case of fatal poisoning, which also suggests that the compound is rapidly metabolized and distributed to various tissues. The absence of the parent drug in the blood in this case highlights the challenges for clinical and forensic toxicology, suggesting that analysis of urine or solid tissues may be necessary to confirm exposure.

For researchers and drug development professionals, the current body of evidence underscores the dangers associated with this class of synthetic cannabinoids. There is a critical need for further research to fully characterize the pharmacokinetics, metabolism, and dose-dependent toxicity of EMB-FUBINACA. Such studies are essential for developing effective diagnostic and therapeutic strategies to manage intoxications and to inform public health and regulatory policies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Site Maintenance [deadiversion.usdoj.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is AMB-FUBINACA? - Expert Q&A - Science Media Centre [sciencemediacentre.co.nz]

- 6. Fatal intoxication with new synthetic cannabinoids AMB-FUBINACA and EMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | Semantic Scholar [semanticscholar.org]

- 9. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [ourarchive.otago.ac.nz]

Emb-fubinaca: A Technical Guide to its Discovery, Pharmacology, and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emb-fubinaca is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the landscape of new psychoactive substances (NPS). Structurally related to indazole-3-carboxamide compounds developed by Pfizer in 2009, such as AB-FUBINACA and AMB-FUBINACA, Emb-fubinaca represents a subsequent generation of SCRAs designed to circumvent legislative controls. This technical guide provides an in-depth overview of the discovery, history of development, and pharmacological profile of Emb-fubinaca, intended for professionals in research and drug development. The document details its receptor binding and functional activity, preclinical pharmacology, and known metabolic pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Discovery and History of Development

Emb-fubinaca, chemically known as ethyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, was not part of the original series of cannabinoid receptor agonists patented by Pfizer in 2009.[1] Instead, it emerged on the designer drug market in the mid-2010s as a "new generation" synthetic cannabinoid.[2] Its development is a clear example of the responsive nature of clandestine chemistry to legislative actions, where the core structures of patented compounds are systematically modified to create novel, uncontrolled analogues.

The foundational research that inadvertently led to compounds like Emb-fubinaca was conducted by pharmaceutical companies exploring the therapeutic potential of CB1 receptor agonists.[1] The indazole-3-carboxamide scaffold, shared by Emb-fubinaca and its predecessors, was identified as a promising pharmacophore for potent CB1 receptor interaction. Following the scheduling of earlier SCRAs, variations in the amino acid ester or amide moiety of these parent compounds led to the creation of numerous analogues, including Emb-fubinaca, which is the ethyl ester analogue of AMB-FUBINACA (methyl ester).[3] The first official report of Emb-fubinaca to the DEA's National Forensic Laboratory Information System (NFLIS) was in 2015.[2]

Chemical and Pharmacological Profile

Emb-fubinaca acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, with a higher potency observed for the (S)-enantiomer.[4] Its activity at the CB1 receptor is responsible for its psychoactive effects, which are reported to be similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2]

Quantitative In Vitro Data

Table 1: Functional Activity of Emb-fubinaca Enantiomers at Cannabinoid Receptors

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |

| (S)-Emb-fubinaca | CB1 | [³⁵S]GTPγS | 0.48 | 97 | Doi et al., 2017[4] |

| CB2 | [³⁵S]GTPγS | 0.87 | 93 | Doi et al., 2017[4] | |

| (R)-Emb-fubinaca | CB1 | [³⁵S]GTPγS | 2.5 | 96 | Doi et al., 2017[4] |

| CB2 | [³⁵S]GTPγS | 1.1 | 92 | Doi et al., 2017[4] |

Table 2: Comparative In Vitro Data for Related Fubinaca Analogues

| Compound | Receptor | Assay | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| AMB-FUBINACA | CB1 | Radioligand Binding | 10.04 | - | - | Gatch et al., 2019 |

| CB2 | Radioligand Binding | 0.786 | - | - | Gatch et al., 2019 | |

| CB1 | [³⁵S]GTPγS | - | 0.54 | - | Gatch et al., 2019 | |

| CB2 | [³⁵S]GTPγS | - | 0.13 | - | Gatch et al., 2019 | |

| CB1 | cAMP Inhibition | - | 0.15 | 57 | Finlay et al., 2020[5] | |

| ADB-FUBINACA | CB1 | [³⁵S]GTPγS | - | 1.2 | - | Banister et al., 2015 |

| CB2 | [³⁵S]GTPγS | - | 3.5 | - | Banister et al., 2015 | |

| CB1 | β-arrestin 2 | - | 0.69 | >300 (vs. JWH-018) | Noble et al., 2019[6] | |

| CB2 | β-arrestin 2 | - | 0.59 | - | Noble et al., 2019[6] |

Preclinical In Vivo Data

In vivo studies corroborate the potent in vitro activity of Emb-fubinaca. In drug discrimination studies in rats, Emb-fubinaca generalized to THC, indicating similar subjective effects.[2] A study assessing locomotor activity in mice found that Emb-fubinaca produced a dose-dependent depression of activity with an ED50 of 0.35 mg/kg.[7] The depressant effects were observed within 10 minutes of injection and lasted for 30-50 minutes.[7]

Table 3: In Vivo Preclinical Data for Emb-fubinaca

| Species | Assay | Endpoint | Value | Reference |

| Rat | Drug Discrimination | Subjective Effects | Generalized to Δ9-THC | DEA, 2018[2] |

| Mouse | Locomotor Activity | ED50 | 0.35 mg/kg | Gatch et al., 2019[7] |

Pharmacokinetics and Metabolism

Specific pharmacokinetic studies on Emb-fubinaca are limited. However, studies on the closely related AMB-FUBINACA indicate very rapid hepatic metabolism, primarily through ester hydrolysis to form the less active carboxylic acid metabolite, a reaction mediated by carboxylesterase 1 (CES1).[5][8] Given the structural similarity, it is highly probable that Emb-fubinaca undergoes a similar rapid metabolic fate. In vitro metabolism studies have shown that Emb-fubinaca has a metabolic conversion rate surpassing 95% in human liver microsomes, indicating a short window for detecting the parent compound in biological samples.[9]

A fatal intoxication case involving both Emb-fubinaca and AMB-FUBINACA reported the following post-mortem tissue concentrations for Emb-fubinaca:

Table 4: Post-mortem Tissue Concentrations of Emb-fubinaca in a Fatal Intoxication Case

| Tissue/Fluid | Concentration |

| Stomach Content | 36.2 ng/mL |

| Solid Tissues | 0.2 - 3.5 ng/g |

Note: The parent compound was not detected in the blood.

Signaling Pathways and Biological Effects

As a potent CB1 and CB2 receptor agonist, Emb-fubinaca's primary mechanism of action is the activation of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[6]

A study on human brain microvascular endothelial cells (HBMECs) revealed that Emb-fubinaca can stimulate angiogenesis.[10][11] It was shown to increase the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), angiopietin-1 (ANG-1), and angiopietin-2 (ANG-2), and to promote the phosphorylation of GSK-3β.[10][11] This suggests a potential for Emb-fubinaca to influence vascular development, a finding that warrants further investigation for both its toxicological and potential therapeutic implications.[10][11]

References

- 1. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site Maintenance [deadiversion.usdoj.gov]

- 3. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 4. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. mdpi.com [mdpi.com]

- 10. Effect of EMB-FUBINACA on brain endothelial cell angiogenesis: Expression analysis of angiogenic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

EMB-FUBINACA: A Technical Guide to Receptor Binding and Functional Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals